molecular formula C27H30N2O3S B10763902 N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide

Cat. No.: B10763902
M. Wt: 462.6 g/mol
InChI Key: LGJRYJGSSSDVJS-UHFFFAOYSA-N
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Description

ML219 is a small molecule compound initially developed by the National Human Genome Research Institute. It is currently in the preclinical stage of research and is primarily being investigated for its potential use as a diagnostic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML219 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of ML219 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and reduce costs, as well as implementing large-scale purification techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

ML219 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: ML219 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML219 may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

ML219 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound in chemical biology to study various biochemical pathways.

    Biology: Employed in studies to understand the molecular mechanisms of diseases.

    Medicine: Investigated for its potential use as a diagnostic agent in various medical conditions.

    Industry: Utilized in the development of new diagnostic technologies and tools

Mechanism of Action

The mechanism of action of ML219 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to changes in cellular processes. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that ML219 may affect various signaling pathways and cellular functions .

Comparison with Similar Compounds

ML219 can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:

    ML218: Another small molecule with similar diagnostic applications.

    ML220: A compound with comparable chemical properties but different biological targets.

ML219 is unique due to its specific molecular structure and the particular pathways it targets, which may offer advantages in certain diagnostic applications .

Properties

Molecular Formula

C27H30N2O3S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C27H30N2O3S/c1-4-31-24-10-9-20(16-25(24)32-5-2)11-13-28-27(30)23-17-26-22(12-14-33-26)29(23)18-21-8-6-7-19(3)15-21/h6-10,12,14-17H,4-5,11,13,18H2,1-3H3,(H,28,30)

InChI Key

LGJRYJGSSSDVJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2CC4=CC=CC(=C4)C)C=CS3)OCC

Origin of Product

United States

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